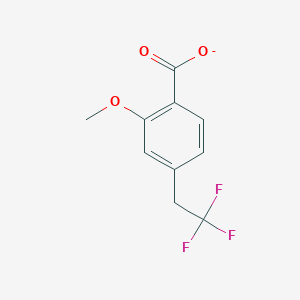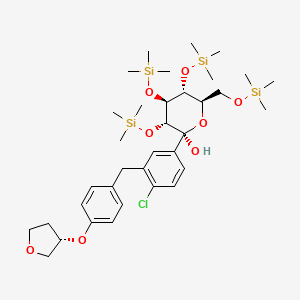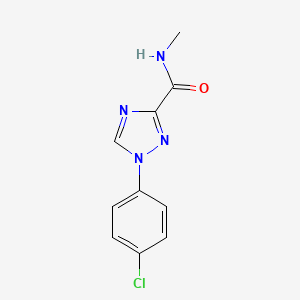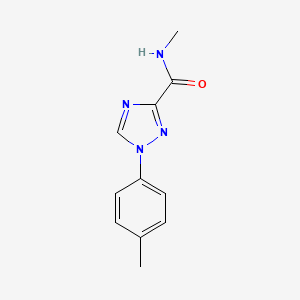![molecular formula C13H16O3 B13367981 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B13367981.png)
3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione is a spiro compound characterized by a unique spirocyclic structure. Spiro compounds are known for their intriguing conformational and configurational properties, which make them valuable in various fields of research and application .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione can be achieved through several synthetic routes. One common method involves the oxidative spiroannulation of phenolic derivatives. For instance, the compound can be synthesized from vanillin through a series of steps, including oxidation with lead (IV) acetate . The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of spiro compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like lead (IV) acetate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield spiroethers or spirolactones, while reduction reactions can produce corresponding alcohols or hydrocarbons .
Scientific Research Applications
3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione has diverse applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex spiro compounds. In biology and medicine, spiro compounds are investigated for their potential therapeutic properties, including anti-inflammatory and kinase inhibitory activities . Additionally, the unique structural features of spiro compounds make them useful in material science and industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione involves its interaction with specific molecular targets and pathways. For instance, spiro compounds have been shown to inhibit kinase activity by binding to ATP sites and modulating enzyme function . The precise molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione include other spirocyclic structures such as spiro[5.5]undecane derivatives with different substituents and functional groups . Examples include 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes .
Uniqueness: The uniqueness of 3-Hydroxy-5,5-dimethylspiro[55]undeca-2,7-diene-1,9-dione lies in its specific structural configuration and the presence of hydroxyl and diene functionalities
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-hydroxy-5,5-dimethylspiro[5.5]undeca-1,10-diene-3,9-dione |
InChI |
InChI=1S/C13H16O3/c1-12(2)8-10(15)7-11(16)13(12)5-3-9(14)4-6-13/h3,5,7,16H,4,6,8H2,1-2H3 |
InChI Key |
UGRMNNTYTYFTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C=C(C12CCC(=O)C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide](/img/structure/B13367903.png)
![{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B13367927.png)
![N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine](/img/structure/B13367933.png)

![N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13367942.png)

![6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367948.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367949.png)

![butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B13367952.png)
![1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13367954.png)
![3-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13367959.png)


